3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl group, and a pyrrolidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. Common synthetic routes include:
Nucleophilic substitution: This involves the reaction of 4-hydroxypyridine with a suitable halogenated pyrrolidine derivative under basic conditions to form the pyridin-4-yloxy intermediate.
Amidation reaction: The pyridin-4-yloxy intermediate is then reacted with 3-(trifluoromethyl)benzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides under the influence of oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring yields N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The trifluoromethyl group enhances its binding affinity and stability, while the pyridine and pyrrolidine moieties contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-4-yloxy)-N-(3-methylphenyl)pyrrolidine-1-carboxamide
- 3-(pyridin-4-yloxy)-N-(3-chlorophenyl)pyrrolidine-1-carboxamide
- 3-(pyridin-4-yloxy)-N-(3-fluorophenyl)pyrrolidine-1-carboxamide
Uniqueness
Compared to similar compounds, 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications.
Properties
IUPAC Name |
3-pyridin-4-yloxy-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)12-2-1-3-13(10-12)22-16(24)23-9-6-15(11-23)25-14-4-7-21-8-5-14/h1-5,7-8,10,15H,6,9,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJICRVDTUGLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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